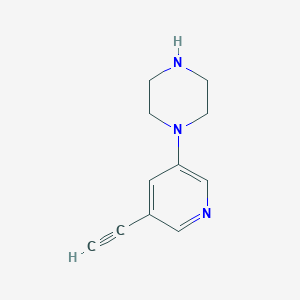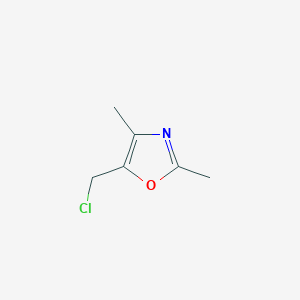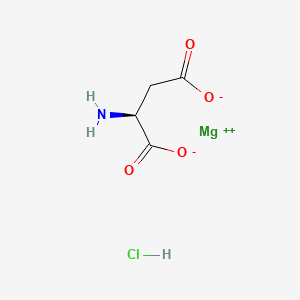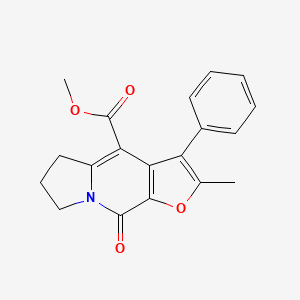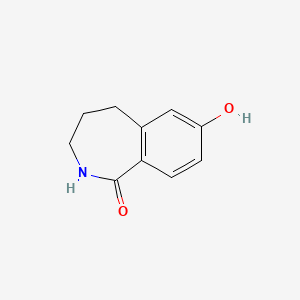
7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
概要
説明
7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one, also known as 7-OH-DPAT, is a chemical compound that belongs to the benzazepine class of drugs. It is a potent agonist of the dopamine D3 receptor and has been extensively studied for its potential therapeutic applications.
科学的研究の応用
Pharmacological Properties and Clinical Use
Benzodiazepines and related compounds, including those with hydroxy-benzazepine structures, have been extensively studied for their clinical use as sedatives, antianxiety agents, and hypnotic agents. The pharmacokinetic properties of these compounds, such as lorazepam, are characterized by their rapid CNS penetration, dose-dependent CNS depression, and minimal effects on cardiovascular and respiratory functions in healthy subjects. Controlled therapeutic trials have demonstrated the effectiveness of these compounds in treating acute and chronic anxiety, insomnia, and as premedication for surgical procedures (Ameer & Greenblatt, 1981).
Synthetic and Biological Activity
Research into the chemistry and biological activity of benzazepines has identified their potential in inhibiting multidrug resistance and demonstrating cytotoxicity against cancer cells, highlighting their significance in the development of new therapeutic agents. For instance, certain 3-benzazepines have shown high cytotoxicity against human promyelotic leukemia HL-60 cells, indicating their potential application in cancer treatment (Kawase, Saito, & Motohashi, 2000).
Environmental Impact
The environmental occurrence, fate, and transformation of benzodiazepines in water treatment have also been studied, with findings revealing their presence in various water sources and the efficiency of water treatment processes in removing them. This research is crucial for understanding the environmental impact of pharmaceuticals and developing more effective water treatment technologies (Kosjek et al., 2012).
作用機序
Target of Action
Benzazepine derivatives, a class to which this compound belongs, have been known to target various biological systems . They have shown promise in the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .
Mode of Action
It’s worth noting that benzazepine derivatives can act as sodium channel blockers and inhibitors of squalene synthase . These actions make them effective in the treatment of hyperlipidemia .
Biochemical Pathways
Benzazepine derivatives have been found to exhibit antibacterial activity and affect various biochemical pathways .
Result of Action
A structurally similar compound, 2,3,4,5-tetrahydro-7-heptyloxy-1h-2-benzazepin-1-one, has shown significant anticonvulsant activity .
特性
IUPAC Name |
7-hydroxy-2,3,4,5-tetrahydro-2-benzazepin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-8-3-4-9-7(6-8)2-1-5-11-10(9)13/h3-4,6,12H,1-2,5H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOLEFRDUFKJJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)C(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443961 | |
| Record name | 7-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one | |
CAS RN |
22246-81-7 | |
| Record name | 7-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

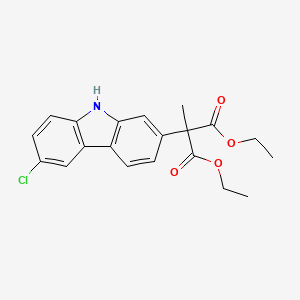




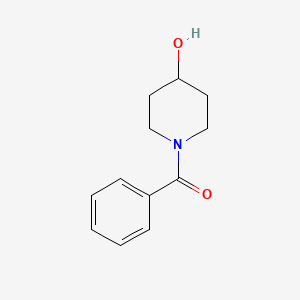
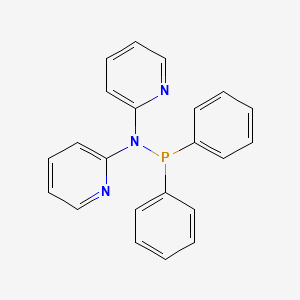
![[(1R,2S,5R)-5-Methyl-2-propan-2-ylcyclohexyl] (2S)-1-[(1R)-1-phenylethyl]aziridine-2-carboxylate](/img/structure/B1624668.png)

![Ethyl 4-benzo[1,3]dioxol-5-YL-benzoate](/img/structure/B1624674.png)
